molecular formula C26H28O14 B191611 Isoschaftoside CAS No. 52012-29-0

Isoschaftoside

Cat. No. B191611
CAS RN: 52012-29-0
M. Wt: 564.5 g/mol
InChI Key: OVMFOVNOXASTPA-VYUBKLCTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoschaftoside is a C-glycosyl compound that is apigenin substituted at positions 6 and 8 by alpha-L-arabinopyranosyl and beta-D-glucosyl residues respectively . It has a role as a metabolite . It is a C-glycosyl compound and a trihydroxyflavone . It is functionally related to an apigenin .


Synthesis Analysis

The biosynthesis of (iso)schaftosides in plants is sequentially catalyzed by a pair of homologous but functionally different enzymes (CGTa and CGTb). Crystal structure analysis and key amino acids mutagenesis could switch the function of SbCGTb to SbCGTa . The CGT enzymes discovered in this paper allow efficient synthesis of (iso)schaftosides, and the general glycosylation pathway presents a platform to study the chemical defense mechanisms of higher plants .


Molecular Structure Analysis

The molecular formula of Isoschaftoside is C26H28O14 . The molecular weight is 564.49 g/mol .


Chemical Reactions Analysis

The biosynthesis of (iso)schaftosides in plants is sequentially catalyzed by two C-glycosyltransferases (CGTs), i.e., CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside . The two enzymes of the same plant exhibit high homology but remarkably different sugar acceptor and donor selectivities .

Scientific Research Applications

Biosynthesis in Higher Plants

  • Scientific Field : Plant Biochemistry
  • Application Summary : Isoschaftoside is a bioactive natural product widely distributed in higher plants, including cereal crops and medicinal herbs. Its biosynthesis may be related to plant defense .
  • Methods of Application : The biosynthesis of Isoschaftoside is sequentially catalyzed by two C-glycosyltransferases (CGTs), i.e., CGTa for β-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for β-arabinosylation of the mono-β-glucoside .
  • Results or Outcomes : The discovery of these CGT enzymes allows for efficient synthesis of Isoschaftoside, and the general glycosylation pathway presents a platform to study the chemical defense mechanisms of higher plants .

Treatment of Nonalcoholic Fatty Liver Disease (NAFLD)

  • Scientific Field : Medical Science
  • Application Summary : Isoschaftoside has been shown to reverse Nonalcoholic Fatty Liver Disease (NAFLD) by activating autophagy .
  • Methods of Application : In vitro and in vivo studies have shown that Isoschaftoside treatment reduces lipid deposition in cells and reverses NAFLD, reducing hepatic steatosis in mice .
  • Results or Outcomes : The study suggests that Isoschaftoside might alleviate hepatic steatosis in NAFLD by regulating autophagy machinery .

Inhibition of SARS-CoV-2 Virus Enzymes

  • Scientific Field : Virology
  • Application Summary : Recent research has confirmed that Isoschaftoside inhibits 3CL pro and PL pro enzymes of the SARS-CoV-2 virus .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Metabolism in Liver

  • Scientific Field : Pharmacology
  • Application Summary : Isoschaftoside, along with other flavonoid C-glycosides, is known to accumulate in Passiflora incarnata L. The in vitro liver metabolism of these compounds has been investigated .
  • Methods of Application : The study involved incubation in subcellular systems with human liver microsomes and human liver S9 fraction .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Metabolism in Intestinal and Epithelial Cells

  • Scientific Field : Pharmacology
  • Application Summary : Isoschaftoside, along with other flavonoid C-glycosides, is known to undergo metabolism in the Caco-2 cell line, an in vitro intestinal and epithelial metabolism model .
  • Methods of Application : The study involved the use of the Caco-2 cell line. Isovitexin, orientin, and isoorientin showed broad ranges of phase I and II metabolites containing hydroxylated, methoxylated, and sulfated compounds, whereas schaftoside, isoschaftoside, and vitexin underwent poor metabolism .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Safety And Hazards

Isoschaftoside is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Isoschaftoside might alleviate hepatic steatosis in NAFLD via regulating autophagy machinery . Consequently, it might be of potential clinical value in the field of NAFLD therapy . Isoschaftoside might have the potential for future therapeutic application .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMFOVNOXASTPA-VYUBKLCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317293
Record name Isoschaftoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoschaftoside

CAS RN

52012-29-0
Record name Isoschaftoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52012-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoschaftoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052012290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoschaftoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSCHAFTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27X8715V3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,570
Citations
ACC Gomes, LS Sampaio, PA Silva, ME Lamas… - Química …, 2014 - SciELO Brasil
… Isoschaftoside significantly decreased the renal Na+, K+-ATPase … Our work suggests that isoschaftoside is a promising … Our work suggests that isoschaftoside is a promising compound …
Number of citations: 11 www.scielo.br
AM Hooper, MK Tsanuo, K Chamberlain, K Tittcomb… - Phytochemistry, 2010 - Elsevier
… isoschaftoside to be the main compound in the most potent fraction inhibiting growth of germinated S. hermonthica radicles. Bioassays repeated with isoschaftoside … isoschaftoside to be …
Number of citations: 125 www.sciencedirect.com
ML Hamilton, SP Kuate, M Brazier-Hicks, JC Caulfield… - Phytochemistry, 2012 - Elsevier
Isoschaftoside, an allelopathic di-C-glycosylflavone from Desmodium spp. root exudates, is biosynthesised through sequential glucosylation and arabinosylation of 2-hydroxynaringenin …
Number of citations: 32 www.sciencedirect.com
S Guan, L Sun, X Wang, X Huang, T Luo - … Based Complementary and …, 2022 - hindawi.com
… Te aim of this study was to investigate the effect of isoschaftoside on lipopolysaccharide-… 10ng/ml lipopolysaccharide and isoschaftoside (0–1000 μM). Isoschaftoside effectively inhibited …
Number of citations: 5 www.hindawi.com
Y Su, Y Kang, J Yi, Q Lin, C Zhang, Z Lin… - Evidence-Based …, 2022 - hindawi.com
… In this study, we show that isoschaftoside (ISO) dramatically reduces lipid deposition in cells. Meanwhile, ISO treatment reverses the NAFLD and reduces hepatic steatosis in mice. …
Number of citations: 3 www.hindawi.com
ZL Wang, HM Gao, S Wang, M Zhang… - Proceedings of the …, 2020 - National Acad Sciences
… In this study, we found the biosynthesis of schaftoside and isoschaftoside in plants was sequentially catalyzed by two homologous CGTs with different catalytic features, namely, CGTa …
Number of citations: 50 www.pnas.org
H Wagner, G Obermeier, VM Chari… - Journal of Natural …, 1980 - ACS Publications
… the chromatographic behaviour of isoschaftoside. The permethylated deacylated glycoside showed a ms fragmentation pattern which was nearly identical with that of isoschaftoside (5). …
Number of citations: 29 pubs.acs.org
L Qimin, H Van den Heuvel, O Delorenzo… - … of Chromatography B …, 1991 - Elsevier
The four major C-glycosidic flavonoids isolated from Passiflora incarnata were identified as schaftoside, isoschaftoside, isovetexin-2″-O-glucopyranoside and isoorientin-2″-O-…
Number of citations: 110 www.sciencedirect.com
EJ Llorent-Martinez, G Zengin… - Frontiers in …, 2017 - frontiersin.org
… Vitexin (33) and isoschaftoside (22) were both unable to bind directly to the copper atoms … inhibitory activity found for both extracts together with isoschaftoside (22) which has shown a …
Number of citations: 70 www.frontiersin.org
S Chimichi, V Mercati, G Moneti, A Raffaelli… - Natural Product …, 1998 - Taylor & Francis
… F2 was demonstrated to be a structural isomer of schaftoside (1), and F3a of isoschaftoside (2), with apigenin as the common aglycone and molecular weight 564. Mass spectra and 2D-…
Number of citations: 25 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.